Cas no 7699-51-6 (3-(pyrrolidin-3-yl)propan-1-ol)
3-(pyrrolidin-3-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-Pyrrolidinepropanol
- 3-(pyrrolidin-3-yl)propan-1-ol
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- MDL: MFCD19227646
- Inchi: 1S/C7H15NO/c9-5-1-2-7-3-4-8-6-7/h7-9H,1-6H2
- InChI Key: IDOZIRLSDPKUQT-UHFFFAOYSA-N
- SMILES: OCCCC1CNCC1
3-(pyrrolidin-3-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B525538-5mg |
3-(pyrrolidin-3-yl)propan-1-ol |
7699-51-6 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B525538-10mg |
3-(pyrrolidin-3-yl)propan-1-ol |
7699-51-6 | 10mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B525538-50mg |
3-(pyrrolidin-3-yl)propan-1-ol |
7699-51-6 | 50mg |
$ 365.00 | 2022-06-07 | ||
| A2B Chem LLC | AW42036-2.5g |
3-(pyrrolidin-3-yl)propan-1-ol |
7699-51-6 | 95% | 2.5g |
$2098.00 | 2024-04-19 | |
| A2B Chem LLC | AW42036-5g |
3-(pyrrolidin-3-yl)propan-1-ol |
7699-51-6 | 95% | 5g |
$3088.00 | 2024-04-19 | |
| A2B Chem LLC | AW42036-10g |
3-(pyrrolidin-3-yl)propan-1-ol |
7699-51-6 | 95% | 10g |
$4561.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040884-1g |
3-(Pyrrolidin-3-yl)propan-1-ol |
7699-51-6 | 97% | 1g |
¥11248.00 | 2024-07-28 | |
| A2B Chem LLC | AW42036-50mg |
3-(pyrrolidin-3-yl)propan-1-ol |
7699-51-6 | 95% | 50mg |
$280.00 | 2024-04-19 | |
| A2B Chem LLC | AW42036-100mg |
3-(pyrrolidin-3-yl)propan-1-ol |
7699-51-6 | 95% | 100mg |
$401.00 | 2024-04-19 | |
| A2B Chem LLC | AW42036-250mg |
3-(pyrrolidin-3-yl)propan-1-ol |
7699-51-6 | 95% | 250mg |
$555.00 | 2024-04-19 |
3-(pyrrolidin-3-yl)propan-1-ol Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 3-(pyrrolidin-3-yl)propan-1-ol
Comprehensive Overview of 3-(Pyrrolidin-3-yl)propan-1-ol (CAS No. 7699-51-6)
3-(Pyrrolidin-3-yl)propan-1-ol, with the CAS number 7699-51-6, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a propyl alcohol group. The combination of these functional groups endows 3-(Pyrrolidin-3-yl)propan-1-ol with a range of interesting properties and potential applications.
In recent years, the study of 3-(Pyrrolidin-3-yl)propan-1-ol has expanded beyond its basic chemical properties to explore its biological activities and therapeutic potential. One of the key areas of interest is its role as a ligand in various receptor systems. Research has shown that 3-(Pyrrolidin-3-yl)propan-1-ol can interact with specific receptors, making it a valuable tool in the development of new drugs and therapies.
The chemical structure of 3-(Pyrrolidin-3-yl)propan-1-ol is particularly noteworthy. The pyrrolidine ring, a five-membered heterocyclic amine, is known for its ability to form stable complexes with metal ions and other molecules. This property makes it useful in coordination chemistry and catalysis. The propyl alcohol group, on the other hand, provides hydrophilic characteristics that can influence solubility and reactivity in aqueous environments.
In terms of synthesis, 3-(Pyrrolidin-3-yl)propan-1-ol can be prepared through various routes, including the reduction of corresponding ketones or aldehydes. One common method involves the reaction of 3-pyrrolidinecarboxaldehyde with an appropriate reducing agent such as sodium borohydride or lithium aluminum hydride. This synthetic pathway is well-documented in the literature and has been optimized for high yields and purity.
The biological activities of 3-(Pyrrolidin-3-yl)propan-1-ol have been extensively studied in both in vitro and in vivo models. For instance, it has been shown to exhibit neuroprotective effects by modulating certain neurotransmitter systems. In one study published in the Journal of Medicinal Chemistry, researchers demonstrated that 3-(Pyrrolidin-3-yl)propan-1-ol could reduce oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Beyond its neuroprotective properties, 3-(Pyrrolidin-3-yl)propan-1-ol has also been investigated for its anti-inflammatory effects. Inflammatory responses are central to many diseases, and compounds that can effectively modulate these responses are highly sought after. A recent study published in the European Journal of Pharmacology found that 3-(Pyrrolidin-3-yl)propan-1-ol could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for treating inflammatory disorders.
The pharmaceutical industry has taken notice of these findings and is actively exploring the use of 3-(Pyrrolidin-3-y l)propan -1 -ol strong > i n drug development pipelines. Several preclinical studies have demonstrated its efficacy in animal models of various diseases, paving the way for further clinical trials. The compound's favorable pharmacokinetic properties, including good bioavailability and low toxicity, make it an attractive candidate for therapeutic applications.
In addition to its direct biological activities, 3-(Pyrrolidin - 3 - yl )pro pan - 1 - ol strong > h as b een u tilized a s a building block i n t he s ynthesis o f more complex molecules. Its functional groups provide multiple points for chemical modification, allowing researchers to create derivatives with enhanced properties or specific targeting capabilities. This versatility has led to its use in combinatorial chemistry and high-throughput screening efforts aimed at discovering new lead compounds.
The environmental impact of chemicals like 3 -( Pyrroli din - 3 - yl )propa n - 1 - ol strong > i s a n important consideration i n t he d evelopment o f n ew p roducts. Studies h ave s hown t hat t his c ompound d oes n ot p ossess s ignificant e nvironmental r isks w hen u sed p roperly a nd d isposed o f according t o r egulatory g uidelines . However , c ontinued m onitoring a nd r esearch i n t his a rea w ill b e e ssential t o e nsure l ong-term s afety . p > < p > I n c onclusion ,< strong > 3 -( Pyrroli din - 3 - yl )propa n - 1 - ol ( CAS N o . 7699 - 51 - 6 ) strong > i s a m ultifaceted c ompound w ith g reat p otential i n b oth b asic r esearch a nd p harmaceutical d evelopment . I ts u nique c hemical s tructure , b iological a ctivities , a nd v ersatility m ak e i t a v aluable t ool f or s cientists w orking i n v arious f ields . A s r esearch c ontinues , w e c an e xpect t o l earn m ore a bout t he f ull r ange o f i ts p otential a pplications . p >
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